molecular formula C25H20ClNO6 B12139584 N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}-2-(4-methoxypheno xy)acetamide

N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}-2-(4-methoxypheno xy)acetamide

Cat. No.: B12139584
M. Wt: 465.9 g/mol
InChI Key: TTZKBFMSRKDWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]benzo[b]furan-3-yl}-2-(4-methoxyphenoxy)acetamide: belongs to the indole derivative family. Indole derivatives have diverse biological activities and are found in many synthetic drug molecules.

  • The indole nucleus, also known as benzopyrrole, contains 10 π-electrons, making it aromatic. It readily undergoes electrophilic substitution due to π-electron delocalization.
  • Physically, indole derivatives are crystalline, colorless compounds with specific odors.
  • Preparation Methods

    • The synthetic route for this compound involves several steps. One approach is to start with a substituted benzo[b]furan, followed by acylation and amidation.
    • Industrial production methods may vary, but they typically involve efficient and scalable processes.
  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Used as a building block for more complex molecules.

      Biology: Investigated for potential biological activities (e.g., antiviral, anti-inflammatory, anticancer).

      Medicine: May exhibit therapeutic effects, although further studies are needed.

  • Mechanism of Action

    • The exact mechanism remains to be fully elucidated. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C25H20ClNO6

    Molecular Weight

    465.9 g/mol

    IUPAC Name

    N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-methoxyphenoxy)acetamide

    InChI

    InChI=1S/C25H20ClNO6/c1-30-16-8-10-17(11-9-16)32-14-22(28)27-23-18-5-3-4-6-20(18)33-25(23)24(29)15-7-12-21(31-2)19(26)13-15/h3-13H,14H2,1-2H3,(H,27,28)

    InChI Key

    TTZKBFMSRKDWPX-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.